molecular formula C5H2Cl2N4 B8190429 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B8190429
M. Wt: 189.00 g/mol
InChI Key: INSIMKBRIQGBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine (CAS 1414959-03-7) is a high-purity chemical intermediate designed for advanced research and development applications. With the molecular formula C5H2Cl2N4 and a molecular weight of 189.00 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry . The presence of two reactive chlorine atoms at the 3 and 6 positions of the fused heterocyclic system provides distinct handles for functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, allowing researchers to rapidly generate a diverse library of novel compounds for structure-activity relationship (SAR) studies . While specific biological data for this exact compound is limited in the public domain, its core structure belongs to the class of 1,2,3-triazole-fused pyrimidines, which are of significant interest in drug discovery. These scaffolds are frequently investigated for their potential to inhibit key protein kinases and other enzymatic targets relevant in oncology and other therapeutic areas . The triazolopyrimidine heterocycle is recognized for its ability to engage in hydrogen bonding and π-π stacking interactions within enzyme active sites, making it a valuable scaffold for designing potent and selective inhibitors . Researchers can leverage this bifunctional reagent to explore new chemical space in the development of small-molecule probes and therapeutic candidates targeting a range of diseases. This product is intended for research purposes by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3,6-dichlorotriazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-8-5-4(7)9-10-11(5)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSIMKBRIQGBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(N=NN21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Design

The triazolo[1,5-a]pyrimidine core is constructed via cyclocondensation between chlorinated pyrimidine intermediates and triazole derivatives. For example:

  • 5-Amino-2,4,6-trichloropyrimidine reacts with 3-amino-1,2,4-triazole in acetonitrile at 110°C for 24 hours, forming the fused triazolopyrimidine ring. Chlorine atoms at positions 3 and 6 are retained during cyclization.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the pyrimidine’s C4 position by the triazole’s amino group, followed by intramolecular cyclization.

Yield Optimization :

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity (yield: 78–88%).

  • Catalyst : Triethylamine (1 equiv.) neutralizes HCl byproducts, improving efficiency.

Post-Synthesis Chlorination of Hydroxylated Intermediates

Hydroxylation Followed by Halogenation

Triazolopyrimidines with hydroxyl groups at positions 3 and 6 undergo chlorination using phosphorus oxychloride (POCl₃):

  • 3,6-Dihydroxy-triazolo[1,5-a]pyrimidine is treated with POCl₃ (4 equiv.) at 80–100°C for 6 hours, yielding 3,6-dichloro derivatives.

Key Data :

ParameterValue
Temperature80–100°C
Reaction Time6 hours
Yield85–92%
Purity (HPLC)>98%

Advantages :

  • Avoids harsh chlorine gas.

  • Scalable for industrial production.

Diazotization and Cyclization of Chlorinated Pyrimidine Amines

Nitration-Reduction Pathway

Step 1 : Nitration of 3,6-dichloropyrimidin-5-amine using fuming HNO₃/H₂SO₄ at 80°C introduces a nitro group at C7.
Step 2 : Catalytic hydrogenation (Pd/C, H₂, 50°C) reduces the nitro group to an amine, forming 3,6-dichloro-triazolo[1,5-a]pyrimidin-7-amine .
Step 3 : Diazotization with NaNO₂/AcOH induces cyclization, yielding the final product.

Critical Parameters :

  • Nitration : Excess HNO₃ (3 equiv.) ensures complete conversion.

  • Hydrogenation Pressure : 5–7 bar H₂ minimizes byproducts.

Microwave-Assisted Synthesis

Rapid Cyclization Under Microwave Irradiation

Enaminonitriles and benzohydrazides react under microwave conditions (150°C, 30 minutes) to form triazolopyrimidines. For 3,6-dichloro derivatives:

  • 3-Chloro-enaminonitrile and 6-chloro-benzohydrazide undergo tandem transamidation and cyclization.

Performance Metrics :

MetricConventional MethodMicrowave Method
Reaction Time24 hours30 minutes
Yield70%89%
Energy ConsumptionHighReduced by 60%

Limitations :

  • Requires specialized equipment.

Comparative Analysis of Methods

Table 1 : Synthesis Routes for 3,6-Dichloro-[1,2,]triazolo[1,5-a]pyrimidine

MethodStarting MaterialsConditionsYieldScalability
Cyclocondensation5-Amino-2,4,6-trichloropyrimidine110°C, 24h, CH₃CN78–88%High
POCl₃ Halogenation3,6-Dihydroxy-triazolopyrimidinePOCl₃, 80–100°C, 6h85–92%Industrial
Diazotization3,6-Dichloropyrimidin-5-amineNaNO₂/AcOH, 0–5°C65–70%Moderate
MicrowaveEnaminonitriles/Benzohydrazides150°C, 30min, MW89%Lab-scale

Challenges and Optimization Strategies

  • Regioselectivity : Chlorine placement is controlled by steric and electronic effects. Electron-withdrawing groups (e.g., NO₂) direct chlorination to meta positions.

  • Byproduct Formation : Over-chlorination is mitigated by stoichiometric POCl₃ (4 equiv.) and tertiary amines (e.g., pyridine).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted intermediates .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted triazolopyrimidines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance:

  • Case Study: Antitumor Activity
    A series of derivatives were synthesized and evaluated for their anticancer properties against various human tumor cell lines. The National Cancer Institute's screening revealed promising results with several compounds exhibiting significant cytotoxicity against cancer cells at low concentrations .
  • Mechanism of Action
    The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. The ability to modify the triazole and pyrimidine moieties enhances their interaction with biological targets .

Enzymatic Inhibition

This compound has also been explored for its enzymatic inhibitory properties:

  • Case Study: Enzyme Inhibitors
    Research indicates that certain derivatives can inhibit specific enzymes related to cancer progression and metastasis. For example, compounds have been identified that target protein kinases involved in signaling pathways critical for tumor growth .

Material Science Applications

The unique photophysical properties of this compound make it suitable for applications in material science:

  • Fluorescent Materials
    The compound has been investigated as a potential fluorophore due to its ability to emit light upon excitation. This property is beneficial for developing fluorescent probes used in biological imaging and diagnostics .
  • Solid-State Applications
    The structural characteristics of this compound allow it to form crystals with notable conformational stability. Such properties can be exploited in the design of solid-state devices and sensors .

Synthesis Techniques

The synthesis of this compound and its derivatives involves several innovative methods:

  • Microwave-Assisted Synthesis
    Recent advancements in synthetic techniques include microwave-assisted reactions that provide rapid synthesis with high yields. This method reduces reaction time significantly compared to traditional heating methods .
  • Catalyst-Free Reactions
    Eco-friendly approaches utilizing catalyst-free conditions have been developed to synthesize triazolo-pyrimidines efficiently. These methods contribute to greener chemistry practices while maintaining high yields of the desired products .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidines vary in their triazole ring isomerism ([1,2,3] vs. [1,2,4]), substituent positions, and halogenation patterns. Below is a detailed comparison of 3,6-dichloro-[1,2,3]triazolo[1,5-a]pyrimidine with structurally related analogs:

Structural Analogues

Compound Name Core Structure Substituents Key Activities (IC₅₀) Synthesis Method References
This compound [1,2,3]Triazolo[1,5-a]pyrimidine 3-Cl, 6-Cl Anticancer (Data pending) Likely via POCl₃ chlorination
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine 7-Cl Antiproliferative (83 nM) Condensation + chlorination
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine 5-Cl, 7-Cl Tubulin inhibition (2× CA-4) Multi-component Biginelli-like
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine 6-Br Not reported Halogenation of precursor
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine Fused thieno-triazolopyrimidine Thiophene fusion Anticancer (Jurkat: 0.5 µM) Azide domino reactions

Key Differences

Triazole Isomerism :

  • The [1,2,3]triazolo core (target compound) differs from [1,2,4]triazolo analogs in ring connectivity, altering electronic properties and steric interactions. For example, [1,2,4]triazolo derivatives like 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine show potent tubulin polymerization inhibition (IC₅₀ ~83 nM) , while [1,2,3]triazolo systems may exhibit distinct target selectivity due to conformational rigidity .

Halogenation Effects :

  • Dichloro substitution at positions 3 and 6 (target) vs. 5 and 7 (e.g., 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine) significantly impacts bioactivity. The latter inhibits tubulin polymerization 2-fold more potently than combretastatin A-4 (CA-4) , suggesting that substituent position modulates binding to the colchicine site.

Fused Ring Systems: Thieno-fused analogs (e.g., thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine) demonstrate enhanced anticancer activity (IC₅₀ ~0.5 µM against Jurkat cells) compared to non-fused triazolopyrimidines, likely due to improved lipophilicity and π-stacking interactions .

Synthetic Accessibility :

  • The target compound may require regioselective chlorination of a [1,2,3]triazolo[1,5-a]pyrimidine precursor using POCl₃, similar to methods for 7-chloro-[1,2,4]triazolo derivatives . In contrast, multi-component reactions (e.g., Biginelli-like cyclization) are preferred for [1,2,4]triazolo analogs .

Research Findings and Data

Anticancer Activity

  • Tubulin Inhibition : Chlorinated triazolopyrimidines (e.g., 8q: 4'-fluoroaniline-substituted [1,2,4]triazolo[1,5-a]pyrimidine) inhibit tubulin polymerization at IC₅₀ ~83 nM, comparable to CA-4 . The dichloro substitution in the target compound may enhance this activity by stabilizing ligand-tubulin interactions.
  • Cell Cycle Arrest : Derivatives like 8q induce G2/M phase arrest and apoptosis in HeLa cells via mitochondrial pathways .

Antiviral Potential

  • Triazolopyrimidines with carboxamide substituents (e.g., compound 20) inhibit influenza virus RNA polymerase PA-PB1 heterodimerization, highlighting the scaffold’s versatility .

Physicochemical Properties

Biological Activity

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, effects on microtubules, and potential as an inhibitor of drug resistance mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, various derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines.

Case Study: Antiproliferative Effects

One study evaluated a series of triazolo[1,5-a]pyrimidine derivatives against three human cancer cell lines: MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these compounds, one derivative (designated as H12 ) exhibited remarkable activity with IC50 values of 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7 cells. This was notably more potent than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .

Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
H12MGC-8039.475-FU12.0
H12HCT-1169.585-FU12.0
H12MCF-713.15-FU12.0

The mechanism of action involves the inhibition of the ERK signaling pathway, which leads to decreased phosphorylation levels of key proteins involved in cell proliferation and survival . Additionally, compound H12 was found to induce apoptosis and cause G2/M phase cell cycle arrest in MGC-803 cells.

Microtubule Stabilization

Another significant aspect of this compound is its role in stabilizing microtubules. Microtubule stabilization is crucial for maintaining cellular structure and function and has therapeutic implications in neurodegenerative diseases.

Research indicates that certain triazolo[1,5-a]pyrimidines stabilize microtubules by interacting with the vinca site on β-tubulin. This interaction contrasts with traditional microtubule-depolymerizing agents like vinblastine . In vitro studies demonstrated that these compounds could increase markers of stable microtubules in various cell lines.

Table 2: Microtubule Stabilizing Activity

CompoundCell LineEffect on Microtubules
TPD-1QBI293Increased stability markers (acetylated α-tubulin)
TPD-2QBI293Dose-dependent increase in stable microtubules

Inhibition of Drug Resistance

The compound also shows promise as an inhibitor of P-glycoprotein (ABCB1), a key player in multidrug resistance in cancer therapy. A derivative known as WS-898 demonstrated high potency as an ABCB1 inhibitor with IC50 values ranging from 3.67 to 5.0 nM across different resistant cell lines . This suggests that triazolo[1,5-a]pyrimidine derivatives could enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like 3-amino-triazoles with β-oxo-ketones or α,β-unsaturated ketones. For example, Method A (acidic ring closure of 2-hydrazinopyrimidine) and Method B (oxidation of 2-pyrimidylhydrazones) achieve yields of 75–90% under optimized conditions (Table 24, ). Mechanochemical approaches using ball milling and poly-melamine-formaldehyde catalysts can enhance efficiency and reduce solvent use . Key variables include reaction time, temperature (e.g., reflux vs. room temperature), and catalyst loading. Purification via column chromatography or recrystallization ensures high purity.

Q. What are the standard characterization techniques for confirming the structure of this compound derivatives?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and aromaticity.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 205.07 for C₆H₂Cl₂N₂S derivatives) .
  • X-ray crystallography for unambiguous structural elucidation, particularly for fused-ring systems .
  • IR spectroscopy to identify functional groups like C-Cl bonds (600–800 cm⁻¹) .

Q. What biological assays are commonly used to evaluate the antitumor activity of this compound?

  • Methodological Answer : In vitro antiproliferative assays against cancer cell lines (e.g., NCI-60 panel) are standard. For example:

  • Sulforhodamine B (SRB) assay to measure growth inhibition (GP) at 10⁻⁵ M .
  • Docking studies to predict DNA intercalation or enzyme binding (e.g., binding energies of -12.76 to -39.68 kcal/mol for DNA complexes) .
  • Flow cytometry to assess apoptosis (e.g., Annexin V/PI staining) and cell cycle arrest (G₂/M phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antitumor activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:

  • Systematic SAR studies : Compare derivatives like 4-substituted indolo-triazolopyrimidines, where antiproliferative activity varies with substituent polarity (e.g., 1eJ vs. 1eL in renal vs. CNS cancer models) .
  • Solubility optimization : Low activity in thieno-fused derivatives (GP >80%) may stem from poor solubility; introduce hydrophilic groups (e.g., sulfonyl or oxadiazole moieties) .
  • Orthogonal assays : Combine in vitro cytotoxicity with mechanistic studies (e.g., DNA melting assays or enzyme inhibition tests) to confirm mode of action .

Q. What computational methods are effective in predicting the binding modes of 3,6-Dichloro-triazolopyrimidine derivatives with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock, Glide) : Simulate interactions with DNA minor grooves or enzymes (e.g., anthracycline-like binding to topoisomerases) .
  • DFT/TDDFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to design fluorophores or charge-transfer complexes .
  • MD simulations : Assess stability of DNA intercalation over 50–100 ns trajectories .

Q. How can the core triazolopyrimidine scaffold be modified to enhance selectivity for specific cancer types?

  • Methodological Answer :

  • Ring fusion : Thieno- or indolo-fused systems (e.g., thieno[3,2-e]triazolo[1,5-a]pyrimidine) improve DNA affinity and selectivity for melanoma (SK-MEL-5) .
  • Substituent engineering : Introduce 1,2,4-oxadiazole groups to target parasitic enzymes (e.g., Trypanosoma cruzi) or aryl sulfonamides for HIV-1 inhibition .
  • Bioisosteric replacement : Replace chlorine with bromine or methyl groups to modulate steric effects and metabolic stability .

Q. What experimental strategies can elucidate the mechanism of action when traditional DNA-intercalation models are insufficient?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against lactate dehydrogenase (LDH) or β-secretase (BACE1) to identify non-DNA targets .
  • Transcriptomic profiling : Use RNA-seq to identify dysregulated pathways (e.g., apoptosis or oxidative stress) post-treatment .
  • Chemical proteomics : Employ photoaffinity labeling to map protein targets in cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.